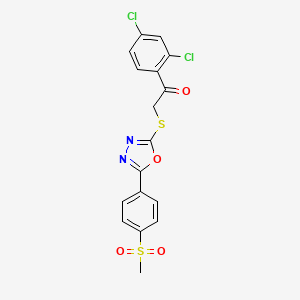

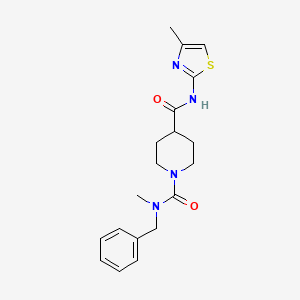

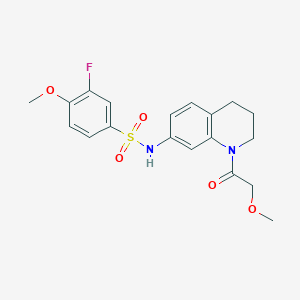

3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a benzenesulfonamide derivative, which is a class of compounds known for their diverse biological activities. These compounds have been extensively studied for their potential as enzyme inhibitors, with applications in treating various diseases such as cancer, diabetes, and neurological disorders .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step reactions, including the formation of key intermediates such as benzenesulfonyl chlorides and subsequent reactions with amines or other nucleophiles. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors involves the reaction of benzenesulfonyl chlorides with thiazole derivatives . Another approach includes directed lithiation of propanamides followed by cyclization and quenching with electrophiles to form benzo[d]-1,2-thiazole-1,1-dioxides . These methods highlight the versatility and complexity of synthesizing benzenesulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further linked to various heterocyclic systems such as thiazoles, isoxazoles, and thiadiazoles . The molecular conformation and crystal structures of these compounds can significantly differ, as seen in the study of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides, which showed substantial conformational differences in the solid state .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including interactions with activated chlorocompounds to form poly-substituted thiophenes and thiadiazoles . These reactions are often used to introduce additional functional groups into the molecule, which can modulate the biological activity and physicochemical properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. These compounds typically exhibit high affinity for their target enzymes, as demonstrated by the potent inhibition of kynurenine 3-hydroxylase and carbonic anhydrases . Their solubility, stability, and ability to cross biological membranes are critical for their biological efficacy and are often optimized during the drug development process.

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S2/c21-17(11-12-25(22,23)15-9-5-2-6-10-15)20-18-19-16(13-24-18)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTUGTKODKTVDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2546069.png)

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2546071.png)

![2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![2-(2-Methylphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2546085.png)

![4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2546087.png)

![3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2546089.png)